molecular formula C23H29ClN2O5 B283215 N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide

N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide

Cat. No. B283215
M. Wt: 448.9 g/mol
InChI Key: NDIWDCCSNDBIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide, commonly known as CTB, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CTB is a synthetic compound that belongs to the class of benzamide derivatives and is known for its ability to selectively bind to sigma-2 receptors. In

Scientific Research Applications

CTB has shown potential therapeutic applications in various fields of research, including cancer, neuroscience, and infectious diseases. In cancer research, CTB has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer cells. In neuroscience research, CTB has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and stroke. In infectious disease research, CTB has been shown to have antiviral activity against influenza A virus and respiratory syncytial virus.

Mechanism of Action

CTB selectively binds to sigma-2 receptors, which are overexpressed in various types of cancer cells and activated microglia in the brain. The binding of CTB to sigma-2 receptors leads to the induction of apoptosis in cancer cells and the inhibition of microglial activation in the brain. CTB has also been shown to modulate calcium signaling and inhibit the activity of ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CTB has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. CTB has also been shown to inhibit the activity of ion channels, including voltage-gated calcium channels and TRPV1 channels, which may contribute to its neuroprotective effects. CTB has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

CTB has several advantages for lab experiments, including its selective binding to sigma-2 receptors, its ability to induce apoptosis in cancer cells, and its low toxicity. However, CTB has some limitations, including its limited solubility in water and its potential to bind to other proteins in addition to sigma-2 receptors, which may affect its specificity.

Future Directions

There are several future directions for CTB research, including the development of more efficient synthesis methods, the optimization of CTB's pharmacokinetic properties, and the identification of new therapeutic applications for CTB. CTB's potential as a diagnostic tool for cancer and neurological disorders should also be explored. Additionally, the mechanism of CTB's neuroprotective effects and its potential as a treatment for neurodegenerative diseases should be further investigated.

Synthesis Methods

The synthesis of CTB involves a multistep process that includes the reaction of 3-chloro-2-nitroaniline with morpholine to form 3-chloro-2-morpholin-4-ylaniline. This intermediate is then reacted with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent to obtain the final product, CTB. The purity and yield of CTB can be improved by recrystallization and column chromatography.

properties

Molecular Formula

C23H29ClN2O5

Molecular Weight

448.9 g/mol

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C23H29ClN2O5/c1-4-29-19-14-16(15-20(30-5-2)22(19)31-6-3)23(27)25-18-9-7-8-17(24)21(18)26-10-12-28-13-11-26/h7-9,14-15H,4-6,10-13H2,1-3H3,(H,25,27)

InChI Key

NDIWDCCSNDBIGA-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3

Origin of Product

United States

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